molecular formula C6H6ClNO3 B12908003 5-(Methoxymethyl)-1,2-oxazole-3-carbonyl chloride CAS No. 80173-69-9

5-(Methoxymethyl)-1,2-oxazole-3-carbonyl chloride

Cat. No.: B12908003
CAS No.: 80173-69-9
M. Wt: 175.57 g/mol
InChI Key: OADQXCOFHVUDLB-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)isoxazole-3-carbonyl chloride is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methoxymethyl group at the 5-position and a carbonyl chloride group at the 3-position of the isoxazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxymethyl)isoxazole-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of an α,β-acetylenic oxime with a suitable reagent to form the isoxazole ring. The methoxymethyl group can be introduced via alkylation reactions, and the carbonyl chloride group is usually introduced through chlorination reactions using reagents like thionyl chloride or oxalyl chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-(Methoxymethyl)isoxazole-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(Methoxymethyl)isoxazole-3-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)isoxazole-3-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new compounds. The isoxazole ring can interact with biological targets, potentially affecting molecular pathways involved in disease processes .

Comparison with Similar Compounds

  • 5-Methylisoxazole-3-carbonyl chloride
  • 5-Phenylisoxazole-3-carbonyl chloride
  • 5-(2-Thienyl)isoxazole-3-carbonyl chloride

Comparison: 5-(Methoxymethyl)isoxazole-3-carbonyl chloride is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

CAS No.

80173-69-9

Molecular Formula

C6H6ClNO3

Molecular Weight

175.57 g/mol

IUPAC Name

5-(methoxymethyl)-1,2-oxazole-3-carbonyl chloride

InChI

InChI=1S/C6H6ClNO3/c1-10-3-4-2-5(6(7)9)8-11-4/h2H,3H2,1H3

InChI Key

OADQXCOFHVUDLB-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=NO1)C(=O)Cl

Origin of Product

United States

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